molecular formula C14H15NO3S B10962458 N-benzyl-3-methoxybenzenesulfonamide

N-benzyl-3-methoxybenzenesulfonamide

Cat. No.: B10962458
M. Wt: 277.34 g/mol
InChI Key: HTPKGDLBOMEQEE-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxybenzenesulfonamide is a chemical compound of interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure, which incorporates a benzenesulfonamide group, is a key pharmacophore found in compounds that target various biologically relevant enzymes and receptors . This compound is especially relevant for researchers exploring ligands for the κ opioid receptor (KOR), a target for developing non-addictive analgesics . Structural analogs of this compound have been designed and synthesized as part of efforts to discover highly selective KOR ligands, which are investigated for their potential to manage pain without the adverse effects associated with traditional mu-opioid receptor agonists . Furthermore, the benzenesulfonamide moiety is a hallmark of inhibitors targeting carbonic anhydrase isozymes, such as the tumor-associated CAIX, making this compound a potential building block for research into anticancer agents . Key Research Applications: As a synthetic intermediate or lead compound in the discovery of selective κ opioid receptor (KOR) ligands . As a core structure for the development of carbonic anhydrase inhibitors, with potential applications in oncology research . For the exploration of sulfonamide-based modulators of other biological targets, such as the IL6/JAK2/STAT3 signaling pathway . Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-benzyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-18-13-8-5-9-14(10-13)19(16,17)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3

InChI Key

HTPKGDLBOMEQEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 3-Methoxybenzenesulfonyl chloride (1.0 eq)

    • Benzylamine (1.2–1.5 eq)

    • Base: Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate

  • Conditions :

    • Temperature: 0–25°C

    • Time: 2–24 hours

    • Workup: Aqueous extraction, solvent evaporation, and recrystallization

Key Data

BaseSolventYield (%)Purity (%)Source
PyridineDCM8599.1
DIPEATHF7898.5
TEAEthyl acetate8297.8

Mechanistic Insight :
The base deprotonates benzylamine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the methoxy group minimally affects reactivity due to its para position relative to the sulfonyl group.

Two-Step Synthesis via Sulfonyl Chloride Intermediate

For cases where 3-methoxybenzenesulfonyl chloride is unavailable, it can be synthesized from 3-methoxybenzenesulfonic acid or its precursors.

Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride

Method A : Chlorosulfonation of 3-methoxybenzene derivatives:

  • Reagents :

    • 3-Methoxybenzene (1.0 eq)

    • Chlorosulfonic acid (3.0 eq) and SO₃ gas (1.5 eq)

  • Conditions :

    • Temperature: 110–130°C

    • Time: 3–6 hours

    • Workup: Dilution with dichloroethane, separation, and distillation

Method B : Sulfonation of 3-methoxybenzaldehyde followed by chlorination:

  • Reagents :

    • 3-Methoxybenzaldehyde (1.0 eq)

    • H₂SO₄/SO₃ (sulfonation), then PCl₅ (chlorination)

  • Yield : 74–89%

Step 2: Sulfonamide Formation

As described in Section 1, using the synthesized sulfonyl chloride.

Alternative Route via Mitsunobu Reaction

A less common but high-yielding approach employs the Mitsunobu reaction to couple 3-methoxybenzenesulfonamide with benzyl alcohol.

Procedure

  • Reagents :

    • 3-Methoxybenzenesulfonamide (1.0 eq)

    • Benzyl alcohol (1.2 eq)

    • DIAD (1.2 eq) and PPh₃ (1.2 eq)

    • Solvent: THF or DCM

  • Conditions :

    • Temperature: 0–25°C

    • Time: 12–24 hours

    • Yield: 88% (reported for analogous compounds)

Advantage : Avoids handling sulfonyl chlorides, which are moisture-sensitive.

Industrial-Scale Optimization

Patent CN102690175A highlights scalable modifications:

  • Solvent Choice : Ethyl acetate minimizes side reactions vs. DCM.

  • Catalyst : Nickel-based catalysts reduce hydrogenation steps for intermediates.

  • Purity Control : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.

Example Workflow :

  • Prepare 3-methoxybenzenesulfonyl chloride via Method A (yield: 87%).

  • React with benzylamine in ethyl acetate/TEA at 25°C for 4 hours.

  • Isolate product via filtration (yield: 83%, purity: 99.2%).

Challenges and Solutions

  • Byproduct Formation : Excess benzylamine leads to disubstituted sulfonamides. Solution : Use stoichiometric benzylamine (1.1 eq).

  • Moisture Sensitivity : Sulfonyl chloride hydrolysis reduces yields. Solution : Anhydrous conditions and molecular sieves.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves impurities.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Direct Sulfonylation78–85HighModerate
Two-Step Synthesis70–89ModerateLow
Mitsunobu Reaction88LowHigh

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-benzyl-3-hydroxybenzenesulfonamide.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: N-benzyl-3-hydroxybenzenesulfonamide.

    Reduction: N-benzyl-3-methoxybenzenesulfonamine.

    Substitution: Various N-alkyl or N-aryl-3-methoxybenzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-benzyl-3-methoxybenzenesulfonamide serves as a crucial building block in the synthesis of pharmaceutical agents. Its sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors. This interaction is particularly significant for developing drugs targeting sulfonamide-sensitive enzymes, which are involved in various metabolic pathways. Studies have demonstrated its potential in creating dual-target ligands that affect soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma, key players in inflammatory responses and metabolic disorders .

Antiviral Activity
Recent research has identified this compound derivatives as promising candidates for HIV-1 protease inhibitors. The structural modifications enhance their efficacy against viral replication, showcasing the compound's versatility in antiviral drug development .

Material Science

Development of Novel Materials
In material science, this compound is utilized to create materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to enhanced conductivity or light absorption, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

Biological Probes
The compound acts as a probe in biological studies to investigate the interactions between sulfonamide compounds and biological macromolecules. This application is crucial for understanding the mechanisms of action of sulfonamides and their effects on cellular processes.

Case Study 1: Antiviral Research

In a study published in Acta Pharmaceutica Sinica, researchers synthesized a series of this compound derivatives. They evaluated their inhibitory effects on HIV-1 protease, demonstrating that certain modifications significantly increased potency. The findings suggest that these derivatives could lead to new treatments for HIV infection .

Case Study 2: Drug Development

A recent investigation into dual-target ligands highlighted the importance of this compound in designing compounds that simultaneously target multiple pathways involved in inflammation and metabolism. The study reported promising results regarding the compound's ability to modulate biological responses effectively .

Data Tables

Application Area Details
Medicinal Chemistry Building block for drug synthesis; targets sulfonamide-sensitive enzymes; potential antiviral activity .
Material Science Used in developing materials with enhanced electronic and optical properties.
Biological Studies Serves as a probe for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism by which N-benzyl-3-methoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-hydroxybenzenesulfonamide
  • N-benzyl-3-methylbenzenesulfonamide
  • N-benzyl-3-chlorobenzenesulfonamide

Uniqueness

N-benzyl-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to participate in specific interactions, making it a valuable scaffold in drug design and other applications.

Biological Activity

N-benzyl-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzene sulfonamide moiety with a methoxy group, contributing to its unique properties. The presence of the sulfonamide group allows it to interact with specific molecular targets, leading to various biological effects.

The mechanism of action for this compound primarily involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to:

  • Antimicrobial Activity : By targeting bacterial enzymes crucial for folate synthesis, it exhibits antibacterial properties.
  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various pathways.

Biological Activity Overview

Activity Type Description Key Findings
AntimicrobialInhibition of bacterial growthEffective against E. coli, Staphylococcus aureus; minimum inhibitory concentration (MIC) ranges from 2.5 to 160 μM .
AnticancerInhibition of cancer cell linesExhibits potential against various cancer types; specific IC50 values and mechanisms under investigation .
Enzyme InhibitionTargets specific enzymesMechanism involves binding to DNA gyrase, disrupting bacterial cell division .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted that this compound inhibited DNA gyrase, a key enzyme in bacterial replication. The compound demonstrated MIC values effective against multiple Gram-negative and Gram-positive bacteria .
  • Anticancer Activity :
    • Research has indicated that derivatives of sulfonamides can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in reducing cell viability .
  • Structure-Activity Relationship (SAR) :
    • A limited SAR study indicated that modifications to the methoxy group influenced the compound's biological activities. For example, variations in the position or nature of substituents on the benzene ring significantly affected its potency against specific targets .

Comparative Analysis with Similar Compounds

Compound Name Unique Features Biological Activity
N-benzyl-4-fluoro-3-methoxybenzenesulfonamideContains fluorine; potential antileishmanial activityEffective against leishmaniasis.
N-benzyl-4-iodo-3-methoxybenzenesulfonamideIodine substitution; altered reactivityExhibits antimicrobial properties.
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamidePiperazine derivative; enzyme inhibitor potentialInvestigated for various biological activities.

Q & A

Q. What are the established synthetic routes for N-benzyl-3-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis method involves reacting 3-methoxyphenylmagnesium bromide with benzylamine in the presence of the sulfur dioxide surrogate DABSO (diazabicyclooctane bis-sulfur dioxide). This approach avoids isolating intermediates and achieves moderate yields (~50–60%). Key parameters include:
  • Temperature : Room temperature (25°C).
  • Solvent : Tetrahydrofuran (THF).
  • Stoichiometry : Excess benzylamine (5:1 ratio to Grignard reagent) to drive sulfonamide formation .
    Alternative routes may employ sulfonyl chloride intermediates, but these require rigorous anhydrous conditions and extended reaction times.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to confirm:
  • Sulfonamide group : Resonances at δ ~3.0–3.5 ppm (NH) and δ ~125–135 ppm (SO₂).
  • Methoxy group : Singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).
    Pair with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.09). For crystalline samples, X-ray diffraction resolves bond angles and torsional strain in the benzyl-methoxy-sulfonamide framework .

Q. What enzyme systems or biological targets are commonly associated with 3-methoxybenzenesulfonamide derivatives?

  • Methodological Answer : Derivatives of 3-methoxybenzenesulfonamide exhibit activity against:
  • Carbonic anhydrase isoforms : Methoxy groups enhance selectivity for tumor-associated CA-IX/CA-XII.
  • NLRP3 inflammasome : Sulfonamide moieties disrupt ASC speck formation (IC₅₀ ~0.5–2 µM).
    Mechanistic studies require enzyme inhibition assays (e.g., stopped-flow kinetics for CA) and cellular models (e.g., LPS-primed macrophages for NLRP3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

  • Methodological Answer : Systematic modifications include:
  • Benzyl substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets.
  • Methoxy positioning : Compare meta- vs. para-methoxy effects on steric hindrance using docking simulations (AutoDock Vina) and thermodynamic integration (for ΔΔG calculations).
    Example: Replacing the benzyl group with a 3-chlorobenzyl moiety increased CA-II inhibition by 12-fold .

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for sulfonamide derivatives?

  • Methodological Answer : Common discrepancies arise from:
  • Membrane permeability : Use logP measurements (HPLC) or PAMPA assays to correlate hydrophobicity with cellular uptake.
  • Metabolic instability : Perform LC-MS/MS stability assays in hepatocyte microsomes.
    Case study: A derivative with high in vitro NLRP3 activity (IC₅₀ = 0.7 µM) showed no cellular effect due to rapid glucuronidation; adding a methylenedioxy group improved metabolic stability .

Q. How can researchers design experiments to probe the role of the sulfonamide group in protein binding?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with sulfonamide-to-sulfonylurea isosteres to assess hydrogen-bonding contributions. For crystallographic insights: Co-crystallize the compound with human CA-II (PDB ID: 3KS3) and analyze interactions at the Zn²⁺ active site. Mutation studies (e.g., Thr200Ala) further validate sulfonamide-Zn coordination .

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